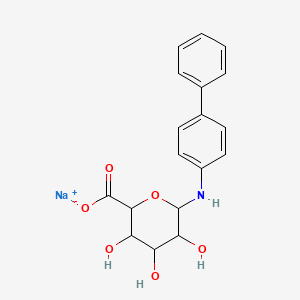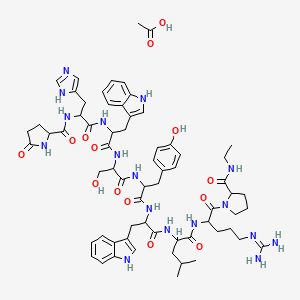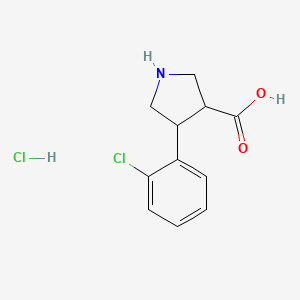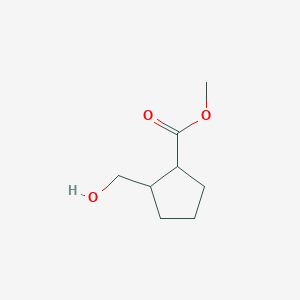
Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclopentane, featuring a hydroxymethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then esterified to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Methyl 2-(carboxymethyl)cyclopentane-1-carboxylate.
Reduction: Methyl 2-(hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxocyclopentanecarboxylate: This compound has a ketone group instead of a hydroxymethyl group, leading to different reactivity and applications.
Cyclopentane-1,2-dicarboxylate: This compound has two carboxylate groups, making it more acidic and reactive in different chemical environments.
Uniqueness: this compound is unique due to its combination of a hydroxymethyl group and a carboxylate ester group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
IHJMUKVEQZAEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)

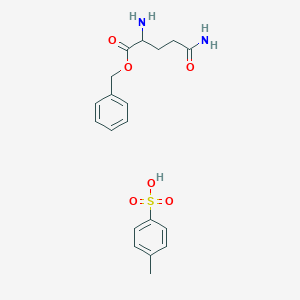
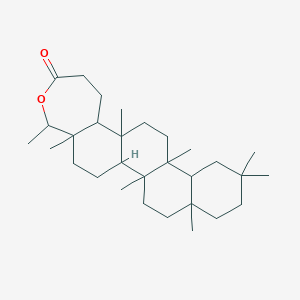

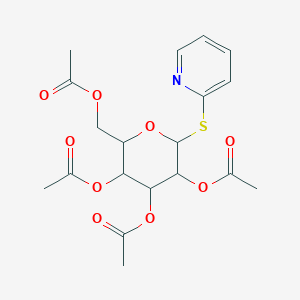
![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)
